Lipophilicity Enhancement: Isooctadecan-1-al vs. Octadecanal (LogP Comparison)
Isooctadecan-1-al exhibits moderately higher lipophilicity than its linear structural analog, octadecanal. The calculated XLogP for isooctadecan-1-al (16-methylheptadecanal) is reported as 8.16 . In comparison, the XLogP value for linear octadecanal is 8.10 [1]. This differential of ΔXLogP = +0.06 is directly attributable to the methyl branch at the 16th position, which increases hydrophobic surface area and reduces overall molecular polarity. This difference is meaningful in applications where subtle variations in lipid solubility, membrane partitioning, or skin penetration enhancement are critical to performance.
| Evidence Dimension | Calculated lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 8.16 |
| Comparator Or Baseline | Octadecanal: XLogP = 8.10 |
| Quantified Difference | ΔXLogP = +0.06 (relative increase of approximately 0.74%) |
| Conditions | Computational prediction of octanol-water partition coefficient (XLogP) using standard algorithms (PubChem/Chemsrc methodology). |
Why This Matters
This quantifiable increase in lipophilicity supports selection where enhanced solubility in lipid phases or improved partitioning into nonpolar environments is required.
- [1] Plantaedb. (2026). Octadecanal Compound Information. Plantaedb Database. View Source
